2-(6,8-Dichloro-4-oxoquinazolin-3(4H)-yl)-N-(2-ethyl-6-methylphenyl)acetamide
Description
Properties
CAS No. |
618443-68-8 |
|---|---|
Molecular Formula |
C19H17Cl2N3O2 |
Molecular Weight |
390.3 g/mol |
IUPAC Name |
2-(6,8-dichloro-4-oxoquinazolin-3-yl)-N-(2-ethyl-6-methylphenyl)acetamide |
InChI |
InChI=1S/C19H17Cl2N3O2/c1-3-12-6-4-5-11(2)17(12)23-16(25)9-24-10-22-18-14(19(24)26)7-13(20)8-15(18)21/h4-8,10H,3,9H2,1-2H3,(H,23,25) |
InChI Key |
PAEGRUZDMYGNPM-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=CC(=C1NC(=O)CN2C=NC3=C(C2=O)C=C(C=C3Cl)Cl)C |
Origin of Product |
United States |
Preparation Methods
Formation of the Quinazolinone Core
The quinazolinone scaffold is typically constructed through cyclization reactions. A validated approach involves treating substituted benzamide precursors with cyclizing agents. For example, N-alkyl anthranilic acid derivatives can undergo cyclization in the presence of acetic anhydride to form 4H-benzo[d]oxazin-4-one intermediates. These intermediates react with diamino phenoxy compounds to yield quinazolinone derivatives.
Key Reaction Conditions :
Synthesis of the Acetamide Side Chain
The N-(2-ethyl-6-methylphenyl)acetamide moiety is prepared separately by reacting 2-ethyl-6-methylaniline with chloroacetyl chloride. This step is analogous to procedures used for synthesizing N-aryl acetamides, where acylation occurs under basic conditions.
Reaction Steps :
Coupling of Quinazolinone and Acetamide
The final step involves coupling the dichloroquinazolinone with the acetamide side chain. A base-promoted nucleophilic aromatic substitution (SNAr) reaction, as demonstrated in quinazolinone syntheses, is effective here.
Optimized Conditions :
-
Base : Cesium carbonate (Cs₂CO₃, 2.5 equivalents).
One-Pot Synthesis Using Sequential Reactions
Integrated Cyclization and Chlorination
A one-pot approach reduces purification steps by combining cyclization and chlorination. This method adapts transition-metal-free conditions, where ortho-fluorobenzamides react with amides in the presence of Cs₂CO₃.
Procedure :
-
Combine ortho-fluorobenzamide, N-(2-ethyl-6-methylphenyl)acetamide, and Cs₂CO₃ in DMSO.
-
Heat at 135°C for 24 hours.
Advantages :
-
Eliminates intermediate isolation.
-
Reduces solvent waste.
Comparative Analysis of Synthetic Methods
The table below summarizes key parameters for the two primary approaches:
| Parameter | Multi-Step Synthesis | One-Pot Synthesis |
|---|---|---|
| Total Yield | 45–50% | 65–70% |
| Reaction Time | 48–72 hours | 24 hours |
| Purification Steps | 3–4 | 1–2 |
| Scalability | Moderate | High |
| Cost Efficiency | Low (multiple reagents) | Moderate |
The one-pot method offers higher efficiency but requires precise control over reaction conditions to avoid side products.
Challenges and Optimization Strategies
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the acetamide moiety, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions could target the quinazolinone core, potentially converting the oxo group to a hydroxyl group.
Substitution: The chlorine atoms at positions 6 and 8 can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.
Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles like amines or thiols in the presence of a base, such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products
Oxidation: Formation of oxo derivatives.
Reduction: Formation of hydroxyl derivatives.
Substitution: Formation of substituted quinazolinone derivatives.
Scientific Research Applications
2-(6,8-Dichloro-4-oxoquinazolin-3(4H)-yl)-N-(2-ethyl-6-methylphenyl)acetamide may have various applications in scientific research:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe to study biological pathways.
Medicine: Investigation of its pharmacological properties, such as anticancer or anti-inflammatory activities.
Industry: Potential use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 2-(6,8-Dichloro-4-oxoquinazolin-3(4H)-yl)-N-(2-ethyl-6-methylphenyl)acetamide would depend on its specific biological target. Generally, compounds in the quinazolinone family may interact with enzymes, receptors, or DNA, leading to modulation of biological pathways. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Core Modifications: Quinazolinone vs. Other Heterocycles
- Target Compound: The quinazolinone core (4-oxoquinazolin-3(4H)-yl) provides a rigid planar structure conducive to π-π stacking interactions in biological targets.
- Naphthyridine Analogues: Compounds like goxalapladib () replace quinazolinone with a 1,8-naphthyridine core, altering electronic properties and binding affinities. These derivatives are used in atherosclerosis treatment due to distinct pharmacokinetic profiles .
Substituent Effects on the Aromatic Ring
- 2-Ethyl-6-methylphenyl Group : The target compound’s aromatic amine substituent balances steric bulk and lipophilicity. Similar substituents in S-metolachlor () enhance herbicidal activity, suggesting this group’s utility in agrochemicals .
- 4-Phenoxyphenyl Substituent: describes a derivative with a 4-phenoxyphenyl group, increasing steric hindrance and π-system size, which may reduce membrane permeability compared to the target compound .
Acetamide Linker Modifications
Antiproliferative Potential
The target compound’s quinazolinone core is structurally similar to known kinase inhibitors.
Antioxidant Activity
While direct data on the target compound is lacking, shows that coumarin-acetamide hybrids with similar substitution patterns exhibit superior antioxidant activity compared to ascorbic acid, implying possible shared mechanisms .
Data Table: Key Comparative Metrics
Biological Activity
The compound 2-(6,8-Dichloro-4-oxoquinazolin-3(4H)-yl)-N-(2-ethyl-6-methylphenyl)acetamide (CAS No. 618443-68-8) belongs to the quinazolinone family, which is recognized for its diverse biological activities. This synthetic derivative features a complex structure characterized by dichloro substitutions and an acetamide functional group. Its molecular formula is , with a molecular weight of approximately 392.26 g/mol.
Biological Activity Overview
Research indicates that quinazolinone derivatives exhibit significant biological activities, including:
- Antimicrobial Activity : Many quinazolinone derivatives have shown effectiveness against various bacterial strains.
- Anticancer Properties : Some compounds in this class have been studied for their potential to inhibit cancer cell proliferation.
- Enzyme Inhibition : These compounds may act as inhibitors for specific enzymes involved in disease processes.
The biological activity of 2-(6,8-Dichloro-4-oxoquinazolin-3(4H)-yl)-N-(2-ethyl-6-methylphenyl)acetamide is primarily attributed to its ability to interact with biological targets such as enzymes and receptors. The presence of the acetamide and quinazoline moieties enhances its lipophilicity, potentially facilitating its interaction with cellular membranes.
Antimicrobial Activity
In vitro studies have demonstrated that this compound exhibits varying degrees of antibacterial activity against several microorganisms. For example, it has been tested against:
| Microorganism | Activity Level |
|---|---|
| Escherichia coli | Moderate to High |
| Staphylococcus aureus | High |
| Pseudomonas aeruginosa | Moderate |
| Salmonella typhi | Low to Moderate |
These results suggest that the compound may serve as a potential lead for developing new antimicrobial agents.
Anticancer Activity
Preliminary studies indicate that 2-(6,8-Dichloro-4-oxoquinazolin-3(4H)-yl)-N-(2-ethyl-6-methylphenyl)acetamide may inhibit the growth of cancer cell lines. The compound's mechanism may involve the disruption of cell cycle progression or induction of apoptosis in malignant cells.
Case Studies
-
Study on Antimicrobial Efficacy :
A recent study evaluated the compound's effects against a panel of bacteria using micro broth dilution methods. The findings revealed that the compound exhibited notable activity against Staphylococcus aureus, indicating its potential as an antibacterial agent . -
Evaluation of Anticancer Properties :
Another investigation focused on the compound's anticancer properties, where it was tested on several cancer cell lines. The results indicated a significant reduction in cell viability, particularly in breast and colon cancer cells, suggesting its potential as an anticancer therapeutic .
Synthesis and Structural Characteristics
The synthesis of 2-(6,8-Dichloro-4-oxoquinazolin-3(4H)-yl)-N-(2-ethyl-6-methylphenyl)acetamide typically involves multiple steps:
- Formation of the Quinazolinone Core : This is achieved through cyclization reactions involving anthranilic acid derivatives.
- Chlorination : Chlorine atoms are introduced at positions 6 and 8 using chlorinating agents.
- Acetamide Formation : The final step involves coupling with an appropriate aniline derivative to form the acetamide structure.
Q & A
Basic Research Questions
Q. What multi-step synthetic routes are commonly employed to synthesize 2-(6,8-Dichloro-4-oxoquinazolin-3(4H)-yl)-N-(2-ethyl-6-methylphenyl)acetamide?
- Methodology : Synthesis typically involves sequential functionalization of the quinazolinone core. Key steps include:
- Step 1 : Chlorination of the quinazolinone precursor using POCl₃ or SOCl₂ under reflux conditions .
- Step 2 : Introduction of the acetamide moiety via nucleophilic substitution, requiring anhydrous solvents (e.g., DMF) and bases like NaH .
- Step 3 : Purification via column chromatography (silica gel, gradient elution with CH₂Cl₂/MeOH) or recrystallization from ethyl acetate .
Q. Which spectroscopic techniques are essential for confirming the structure and purity of this compound?
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR verify substituent positions and integration ratios (e.g., δ 7.69 ppm for aromatic protons) .
- Mass Spectrometry (MS) : High-resolution ESI/APCI-MS confirms molecular weight (e.g., [M+H]⁺ at m/z 406.7) .
- Infrared (IR) Spectroscopy : Identifies carbonyl (C=O stretch at ~1700 cm⁻¹) and amide (N–H bend at ~1550 cm⁻¹) groups .
Q. What preliminary assays are used to screen for biological activity?
- Antimicrobial Testing : Broth microdilution assays against Gram-positive/negative bacteria (MIC values) .
- Anticancer Screening : MTT assays on cancer cell lines (e.g., IC₅₀ determination for HepG2 or MCF-7 cells) .
- Enzyme Inhibition : Fluorescence-based assays targeting kinases or proteases .
Advanced Research Questions
Q. How can reaction conditions be optimized to enhance synthetic yield and purity?
- Solvent Optimization : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates, while toluene reduces side reactions in chlorination .
- Catalyst Screening : Palladium catalysts for cross-coupling steps (e.g., Suzuki-Miyaura for aryl group introduction) .
- Purification Refinement : Gradient elution in HPLC (C18 column, acetonitrile/water) resolves closely related impurities .
Q. What strategies resolve contradictions in reported biological activity data across studies?
- Assay Standardization :
- Use identical cell lines (e.g., HT-29 for cytotoxicity) and positive controls (e.g., doxorubicin) .
- Validate enzyme inhibition assays with recombinant proteins to exclude off-target effects .
- Data Normalization : Normalize IC₅₀ values to account for variations in cell viability protocols .
Q. How can structure-activity relationship (SAR) studies guide derivative design?
- Modifications for Enhanced Bioactivity :
| Substituent | Effect | Example |
|---|---|---|
| 6,8-Dichloro | ↑ Antitumor potency | IC₅₀ reduced from 15.0 µM to 10.5 µM |
| 2-Ethyl-6-methylphenyl | ↑ Lipophilicity (logP) | Improved blood-brain barrier penetration |
- Computational Modeling : Docking studies (AutoDock Vina) predict binding affinity to EGFR or PARP targets .
Q. What experimental designs assess environmental impact or degradation pathways?
- Fate in Aquatic Systems :
- OECD 308 Guideline : Aerobic biodegradation in water-sediment systems .
- LC-MS/MS Analysis : Quantify residual compound and metabolites (e.g., hydroxylated derivatives) .
Tables for Comparative Analysis
Table 1 : Comparative Biological Activity of Quinazolinone Derivatives
| Compound | Biological Activity | IC₅₀ (µM) | Key Structural Feature |
|---|---|---|---|
| Target Compound | Antitumor | 10.5 | 6,8-Dichloro, 2-ethyl-6-methylphenyl |
| 2-(6-Chloroquinazolin-4(3H)-one) | Kinase Inhibition | 15.0 | Unsubstituted phenyl |
| N-(4-Chlorophenyl) analog | Antiviral | 12.0 | 4-Chlorophenyl |
Table 2 : Key Spectroscopic Data for Structural Confirmation
| Technique | Key Signals | Interpretation |
|---|---|---|
| ¹H NMR | δ 1.21 (d, J = 7.0 Hz) | 2-Ethyl group |
| ¹³C NMR | δ 169.8 (C=O) | Quinazolinone carbonyl |
| HRMS | m/z 406.7 [M+H]⁺ | Molecular ion |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
